

Analytical methods for the characterization of Hexamethyl diorthosilicate

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Compound of Interest

Compound Name: *Hexamethyl diorthosilicate*

CAS No.: *4371-91-9*

Cat. No.: *B1581928*

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An Application Note for the Comprehensive Characterization of **Hexamethyl Diorthosilicate**

Introduction

Hexamethyl diorthosilicate (HMDS), also known as Hexamethoxydisiloxane, is an organosilicon compound with the chemical formula $C_6H_{18}O_7Si_2$.^{[1][2]} As a versatile reagent, it serves as a crucial building block in organic synthesis and materials science.^[2] Its applications range from acting as a silylating agent to its use in the formulation of coatings, adhesives, sealants, and personal care products.^{[1][2]} Furthermore, its role in nanotechnology and semiconductor manufacturing highlights its importance in advanced material applications.^{[1][2]}

Given its wide-ranging and high-purity applications, rigorous analytical characterization is imperative to confirm its identity, assess its purity, and identify any potential impurities that could affect its performance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary analytical methods for the comprehensive characterization of **Hexamethyl diorthosilicate**. The methodologies detailed herein are designed to be self-validating, providing a robust framework for quality control and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of **Hexamethyl diorthosilicate** is provided below for easy reference. These parameters are fundamental to understanding the compound's behavior during analytical procedures.

Property	Value	Source
Molecular Formula	C6H18O7Si2	[1]
Molecular Weight	258.37 g/mol	[1][3]
CAS Number	4371-91-9	[1]
Appearance	Colorless clear liquid	[1]
Density	~1.13 g/mL	[1]
Boiling Point	73 °C @ 3 mmHg	[1]
Refractive Index	n _{20/D} 1.38	[1]
Flash Point	40.5 - 41 °C	[2][4]

Purity and Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like **Hexamethyl diorthosilicate**. The gas chromatography component provides excellent separation of the analyte from potential impurities, such as residual starting materials or byproducts.[5] The mass spectrometry detector provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern.[6] This dual-technique approach offers both high sensitivity and high specificity.[7][8]

Experimental Protocol

1.1. Sample Preparation:

- Accurately prepare a 1 mg/mL solution of **Hexamethyl diorthosilicate** in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
- Vortex the solution until fully dissolved.
- If necessary, filter the sample through a 0.22 μm PTFE syringe filter to remove any particulates.

1.2. Instrumentation and Parameters: The following table outlines the recommended starting parameters for GC-MS analysis. These may require optimization based on the specific instrumentation used.

Parameter	Recommended Setting	Rationale
Gas Chromatograph		
Injection Volume	1.0 μ L	Standard volume for good sensitivity without overloading the column.
Inlet Temperature	250 $^{\circ}$ C	Ensures complete volatilization of the analyte.
Split Ratio	50:1	Prevents column overloading for a concentrated sample.
Carrier Gas	Helium, Constant Flow @ 1.0 mL/min	Inert gas providing good chromatographic efficiency.
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)	A standard non-polar column suitable for a wide range of analytes.
Oven Program	Initial: 50 $^{\circ}$ C (hold 2 min), Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (hold 5 min)	Provides good separation of early-eluting impurities and ensures the analyte is eluted efficiently.
Mass Spectrometer		
Ion Source Temp.	230 $^{\circ}$ C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range	40 - 350 amu	Covers the expected mass of the parent ion and its fragments.
Solvent Delay	3 minutes	Prevents the solvent peak from saturating the detector.

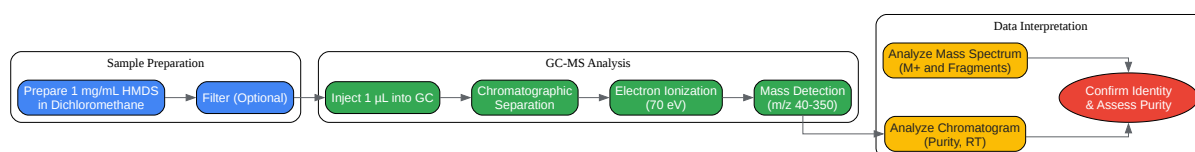
1.3. Data Acquisition and Interpretation:

- **Chromatogram:** A pure sample should exhibit a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. Purity can be estimated by the area percentage of the main peak. A purity of $\geq 98\%$ is common for this reagent.[1]
- **Mass Spectrum:** The mass spectrum of the main peak should be extracted and analyzed. Identify the molecular ion peak (M+) and key fragment ions. The fragmentation pattern serves as a fingerprint for the molecule. For organosilicon compounds, characteristic fragments often arise from the loss of methyl (-CH₃) or methoxy (-OCH₃) groups.

Expected Results

Metric	Expected Result
Retention Time	Dependent on specific GC conditions, but should be consistent.
Molecular Ion (M+)	$m/z = 258.1$ (corresponding to C ₆ H ₁₈ O ₇ Si ₂)
Key Fragment Ions	Look for characteristic losses. For example, the Si ₂ OC ₅ H ₁₅ ⁺ ion is a prominent species in the mass spectrometry of related siloxanes.[6]

GC-MS Workflow Diagram



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Caption: Workflow for HMDS analysis by GC-MS.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[5] For **Hexamethyl diorthosilicate**, ^1H NMR provides information on the methoxy protons, while ^{29}Si NMR offers direct insight into the silicon chemical environment, which is critical for confirming the diorthosilicate structure.[3][5]

Experimental Protocol

2.1. Sample Preparation:

- Dissolve approximately 10-20 mg of **Hexamethyl diorthosilicate** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for ^1H and ^{29}Si chemical shift referencing ($\delta = 0.00$ ppm), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

2.2. Instrumentation and Parameters:

Parameter	¹ H NMR	²⁹ Si NMR	Rationale
Spectrometer Freq.	≥ 300 MHz	≥ 59 MHz	Higher field strength provides better signal dispersion and sensitivity.
Solvent	CDCl ₃	CDCl ₃	Common solvent that dissolves the analyte well.
Acquisition Temp.	25 °C	25 °C	Standard room temperature analysis.
Pulse Sequence	Standard single pulse	Inverse-gated decoupling	Standard for quantitative ¹ H NMR. Gated decoupling for ²⁹ Si prevents NOE and provides more quantitative data.
Number of Scans	8-16	128-512	Fewer scans needed for sensitive ¹ H nucleus. More scans required for low-abundance, low-sensitivity ²⁹ Si.
Relaxation Delay (d1)	5 s	15-30 s	Longer delay for ²⁹ Si is crucial due to its long relaxation times, ensuring accurate integration.

2.3. Data Interpretation:

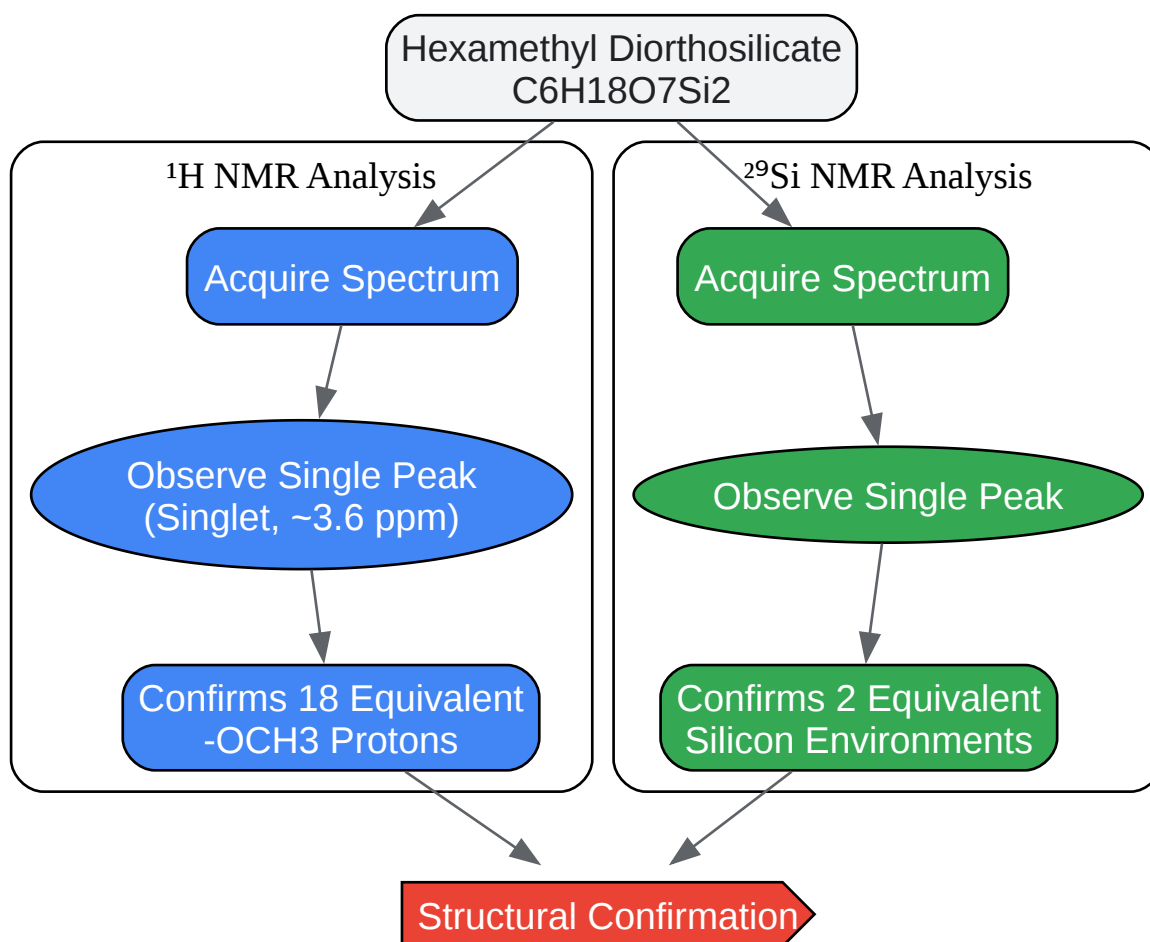
- ¹H NMR: The spectrum should show a single, sharp singlet corresponding to the 18 equivalent protons of the six methoxy (-OCH₃) groups. The integration of this peak should be consistent with the number of protons.

- ^{29}Si NMR: This spectrum is key for structural confirmation. A single resonance is expected, confirming that both silicon atoms are in an identical chemical environment, which is characteristic of the symmetrical diorthosilicate structure.[5]

Expected Results

Nucleus	Expected Chemical Shift (δ)	Multiplicity	Assignment
^1H	~3.6 ppm (relative to TMS)	Singlet (s)	Si-O-CH ₃
^{29}Si	Specific to silicates, but a single peak is expected.	Singlet (s)	(CH ₃ O) ₃ Si-O-Si(OCH ₃) ₃

NMR Analysis Logic Diagram



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Caption: Logic flow for HMDS structural confirmation by NMR.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups within a molecule. For **Hexamethyl diorthosilicate**, FTIR is used to confirm the presence of the characteristic Si-O-Si (siloxane) and Si-O-C linkages, which are fundamental to its structure.[9][10] The position and shape of the Si-O-Si stretching band can also provide information about the molecular structure.[11]

Experimental Protocol

3.1. Sample Preparation:

- Neat Liquid: Place one drop of the neat **Hexamethyl diorthosilicate** liquid between two KBr or NaCl salt plates.
- Attenuated Total Reflectance (ATR): Place one drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest method.

3.2. Instrumentation and Parameters:

Parameter	Recommended Setting	Rationale
Mode	Attenuated Total Reflectance (ATR)	Requires minimal sample preparation and is easy to clean.
Spectral Range	4000 - 600 cm^{-1}	Covers the mid-infrared region where most key functional group vibrations occur.
Resolution	4 cm^{-1}	Sufficient to resolve the major absorption bands.
Number of Scans	16-32	Provides a good signal-to-noise ratio.

3.3. Data Interpretation:

- The resulting spectrum should be analyzed for characteristic absorption bands. The Si-O-Si stretching vibration is typically the most intense band in the spectrum for siloxanes.

Expected Results

Wavenumber (cm^{-1})	Vibration Mode	Assignment
2950 - 2850	C-H stretch	Methoxy ($-\text{OCH}_3$) groups
~1100	Asymmetric Si-O-Si stretch	Siloxane backbone[11]
1190 - 1080	Si-O-C stretch	Linkage between silicon and methoxy groups
~800	Si-O-Si symmetric stretch	Can indicate degree of crystallinity/order[9]

Summary and Conclusion

The comprehensive characterization of **Hexamethyl diorthosilicate** requires an integrated analytical approach. GC-MS serves as the primary tool for assessing purity and confirming molecular weight. NMR spectroscopy (both ^1H and ^{29}Si) provides unambiguous structural

confirmation, ensuring the correct isomeric form and chemical environment of all atoms. Finally, FTIR spectroscopy offers a rapid and effective method for verifying the presence of key functional groups. Together, these three methods provide a robust and self-validating system for ensuring the quality and identity of **Hexamethyl diorthosilicate** for use in research, development, and manufacturing.

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